An In-Depth Technical Guide to the Chemical Properties of 9-Benzhydrylidene-10-anthrone
An In-Depth Technical Guide to the Chemical Properties of 9-Benzhydrylidene-10-anthrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Benzhydrylidene-10-anthrone, a fascinating and sterically hindered derivative of the anthrone scaffold, stands as a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, drawing upon established principles and data from closely related analogues. The document delves into its structural features, proposes a viable synthetic pathway, explores its expected reactivity, and discusses its potential applications, particularly in the context of drug discovery. This guide is intended to serve as a foundational resource for researchers seeking to understand and utilize this unique chemical entity.
Introduction: The Structural Intrigue of 9-Benzhydrylidene-10-anthrone
9-Benzhydrylidene-10-anthrone, also known by its synonym Anthrafuchson, is an organic compound with the molecular formula C₂₇H₁₈O and a molecular weight of 358.44 g/mol [1]. Its structure is characterized by a tricyclic anthrone core, to which a benzhydrylidene group is attached at the 9-position. This exocyclic double bond introduces both steric bulk and a unique electronic environment, distinguishing it from the parent anthrone molecule. The presence of the diphenylmethylene group significantly influences the molecule's conformation and reactivity, making it a compelling subject for chemical investigation.
The anthrone skeleton itself is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities[2][3]. The addition of the benzhydrylidene moiety opens up new avenues for exploring structure-activity relationships and developing novel therapeutic agents.
Below is a diagram illustrating the core structure of 9-Benzhydrylidene-10-anthrone.
Caption: Structure of 9-Benzhydrylidene-10-anthrone.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway: Condensation of Anthrone with Benzophenone
The causality behind this experimental choice lies in the reactivity of the starting materials. The methylene group at the 10-position of anthrone is activated by the adjacent carbonyl group, making its protons acidic and amenable to deprotonation by a mild base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. Subsequent dehydration of the resulting alcohol intermediate yields the desired exocyclic double bond of 9-Benzhydrylidene-10-anthrone.
Proposed Experimental Protocol:
-
To a solution of anthrone (1 equivalent) in pyridine, add benzophenone (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to afford 9-Benzhydrylidene-10-anthrone as a beige-yellow crystalline powder[1].
Caption: Proposed synthesis of 9-Benzhydrylidene-10-anthrone.
Spectroscopic Properties (Predicted)
Direct experimental spectroscopic data for 9-Benzhydrylidene-10-anthrone is not currently available in the public domain. However, based on the known spectra of anthrone[4][5] and related benzhydrylidene derivatives, the following characteristic spectral features can be predicted:
Table 1: Predicted Spectroscopic Data for 9-Benzhydrylidene-10-anthrone
| Spectroscopic Technique | Predicted Characteristic Features |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the anthrone core and the two phenyl rings of the benzhydrylidene group. The integration of this region should correspond to 18 protons. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) around δ 180-190 ppm. Signals for the exocyclic double bond carbons (C=C) in the region of δ 120-140 ppm. Multiple signals in the aromatic region (δ 125-150 ppm). |
| IR (Infrared) | A strong absorption band for the carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹. Absorption bands corresponding to C=C stretching of the aromatic rings and the exocyclic double bond in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 358.1358, corresponding to the molecular formula C₂₇H₁₈O. Fragmentation patterns would likely involve loss of CO and fragmentation of the benzhydrylidene group. |
| UV-Vis | Absorption bands in the ultraviolet and visible regions due to the extended π-conjugated system. The exact λmax would depend on the solvent polarity. |
Reactivity and Chemical Behavior
The chemical reactivity of 9-Benzhydrylidene-10-anthrone is primarily governed by two key functional groups: the exocyclic carbon-carbon double bond and the carbonyl group of the anthrone core.
Reactivity of the Exocyclic Double Bond
The exocyclic double bond in 9-Benzhydrylidene-10-anthrone is expected to be a primary site of reactivity. Based on the behavior of analogous 9-methyleneanthrones, this double bond can participate in various addition reactions.
-
Cycloaddition Reactions: The exocyclic double bond can act as a dienophile in Diels-Alder reactions, reacting with suitable dienes to form spirocyclic adducts[6]. This reactivity opens possibilities for the synthesis of complex polycyclic systems.
-
Electrophilic Addition: The double bond is susceptible to attack by electrophiles. For instance, halogenation or hydrohalogenation would be expected to occur across this bond.
-
Reduction: Catalytic hydrogenation would likely reduce the exocyclic double bond to a single bond, yielding 9-benzhydryl-10-anthrone.
Caption: Potential reactivity of the exocyclic double bond.
Reactivity of the Carbonyl Group
The carbonyl group at the 10-position of the anthrone core exhibits typical ketone reactivity.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds.
Potential Applications in Drug Development
The anthrone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[2][3]. The unique structural features of 9-Benzhydrylidene-10-anthrone make it a promising candidate for drug discovery and development.
A significant area of potential application lies in cancer chemotherapy. Studies on closely related benzylidene-9(10H)-anthracenones have demonstrated potent antiproliferative activity and inhibition of tubulin polymerization[7][8]. These compounds act as antimicrotubule agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. The bulky benzhydrylidene group of 9-Benzhydrylidene-10-anthrone could play a crucial role in its binding affinity to tubulin, potentially leading to enhanced efficacy.
The development of novel antimicrotubule agents is of great interest in oncology, as they can overcome resistance to existing drugs. The ease of synthesis of 9-Benzhydrylidene-10-anthrone and its analogues makes this class of compounds attractive for further investigation and optimization through structure-activity relationship (SAR) studies.
Caption: Potential mechanism of action in drug development.
Conclusion and Future Directions
9-Benzhydrylidene-10-anthrone is a sterically hindered and electronically distinct derivative of anthrone with considerable potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still needed, this technical guide has outlined its fundamental chemical properties based on established principles and data from analogous compounds. The proposed synthetic route via condensation of anthrone and benzophenone offers a straightforward approach to accessing this molecule. Its expected reactivity at the exocyclic double bond and carbonyl group provides a roadmap for further chemical transformations.
The most promising avenue for future research lies in the exploration of its biological activity, particularly as an antimicrotubule agent for cancer therapy. Detailed synthesis and purification, followed by thorough spectroscopic characterization (NMR, IR, MS, and X-ray crystallography), are crucial next steps. Subsequent in vitro and in vivo biological evaluation will be essential to validate its potential as a drug lead. Further derivatization of the anthrone core and the phenyl rings of the benzhydrylidene moiety could lead to the discovery of new compounds with improved potency and selectivity.
References
-
Synthesis and Antitumor Activity of 10-Substituted Benzylidene Anthrone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Millar, I. T., & Richards, K. E. (1967). Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone. Journal of the Chemical Society C: Organic, 855-859.
-
Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone. (1967). Journal of the Chemical Society C: Organic. [Link]
- Prinz, H., Ishii, Y., Hirano, T., Stoiber, T., Camacho Gomez, J. A., Schmidt, P., Düssmann, H., Burger, A. M., Prehn, J. H. M., Günther, E. G., Unger, E., & Umezawa, K. (2003). Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 46(15), 3382–3394.
-
Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. (2003). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Anthrone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- The reaction of pentoses with anthrone. (1953). Journal of Biological Chemistry, 204(2), 683–689.
-
Estimation of Carbohydrates by the Anthrone Method. (n.d.). Biochemistry Den. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antibacterial Activity of 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone and Anthrone Derivatives. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Estimation of carbohydrate by the Anthrone method. (n.d.). Retrieved January 20, 2026, from [Link]
-
Anthrone assay. (n.d.). iGEM. Retrieved January 20, 2026, from [Link]
-
Benzanthrone. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Mass spectrometric investigation of 9,10-anthracenedione derivatives. (1994). ResearchGate. Retrieved January 20, 2026, from [Link]
-
ANTHRONE TEST for detection of Carbohydrates. (2024, February 24). YouTube. Retrieved January 20, 2026, from [Link]
-
Oxidation of 9,10‐dihydroanthracene. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Substituted 9,10-Dihydroanthracenes by the Reduction of Anthraquinones in Hydriodic Acid. (1969). ResearchGate. Retrieved January 20, 2026, from [Link]
-
1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
9,14-Diphenyl-9,9a,10,13,13a,14-hexahydro-9,14:10,13-dimethanobenzo[f]tetraphen-15-one. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
10-(2,5-dimethoxybenzylidene)anthrone. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
- Method for preparing 10, 10-disubstituted-2-bromoanthrone. (n.d.). Google Patents.
-
Disproportionation reaction of 9,10‐dihydroxyanthraceen at pH above its pKa2 and the corresponding two half reactions. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Characterization of novel 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives by mass spectrometry. (1997). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-Benzhydrylidene-10-anthrone, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. Anthrone | C14H10O | CID 7018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anthrone(90-44-8) 1H NMR [m.chemicalbook.com]
- 6. Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
